![molecular formula C8H9NO4 B12085856 2-Amino-3-hydroxy-4-methoxybenzoic acid](/img/structure/B12085856.png)
2-Amino-3-hydroxy-4-methoxybenzoic acid
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Overview
Description
2-Amino-3-hydroxy-4-methoxybenzoic acid is an organic compound with the molecular formula C8H9NO4 It is a derivative of benzoic acid, characterized by the presence of amino, hydroxy, and methoxy functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-4-methoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Functional Group Introduction: The amino, hydroxy, and methoxy groups are introduced through a series of reactions, such as nitration, reduction, and methylation.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-hydroxy-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
2-Amino-3-hydroxy-4-methoxybenzoic acid exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism involves inhibiting cell wall biosynthesis, making it a candidate for developing new antibiotics. Studies indicate that this compound can effectively target a wide range of bacterial strains, providing a promising avenue for antibiotic development .
1.2 Inhibition of Protein Cross-Linking
Research has shown that derivatives of amino-benzoic acids, including this compound, can inhibit nonenzymatic cross-linking of proteins. This property is particularly relevant in the context of age-related diseases such as diabetic complications and cardiovascular diseases. The compound's ability to prevent the formation of advanced glycation end-products (AGEs) could mitigate tissue damage associated with these conditions .
Analytical Applications
2.1 High-Performance Liquid Chromatography (HPLC)
The compound can be analyzed using reverse-phase HPLC techniques. A study demonstrated that it can be separated effectively on Newcrom R1 HPLC columns under specific conditions using acetonitrile and water as mobile phases. This method is scalable and suitable for both analytical and preparative purposes, including the isolation of impurities in drug formulations .
Table 1: HPLC Conditions for Analysis
Parameter | Value |
---|---|
Column Type | Newcrom R1 |
Mobile Phase | Acetonitrile: Water |
pH Adjustment | Formic Acid (for MS) |
Particle Size | 3 µm |
Case Studies
3.1 Synthesis of Bosutinib
A notable application of this compound is its role in the synthesis of Bosutinib, a tyrosine kinase inhibitor used in cancer treatment. The synthesis process begins with the esterification of 3-methoxy-4-hydroxybenzoic acid, showcasing the compound's utility in pharmaceutical chemistry .
3.2 Metabolic Studies
In metabolic research, this compound has been investigated as a potential biomarker for various metabolic pathways. Its derivatives are being studied for their roles in metabolic disorders, which could lead to new diagnostic tools or therapeutic strategies .
Mechanism of Action
The mechanism of action of 2-Amino-3-hydroxy-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxy group can modulate the compound’s lipophilicity, affecting its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methoxybenzoic acid: Lacks the hydroxy group, which may affect its reactivity and biological activity.
2-Hydroxy-3-methoxybenzoic acid:
3-Amino-4-methoxybenzoic acid: The position of the functional groups differs, leading to variations in reactivity and biological effects.
Uniqueness
2-Amino-3-hydroxy-4-methoxybenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
2-Amino-3-hydroxy-4-methoxybenzoic acid (often referred to as AMBA) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores the biological activities associated with AMBA, including its antimicrobial and anti-inflammatory effects, and provides insights into its mechanisms of action based on recent studies.
Chemical Structure and Properties
AMBA is characterized by the following molecular structure:
- Molecular Formula : C_9H_11NO_4
- Molecular Weight : 197.19 g/mol
The presence of amino, hydroxy, and methoxy functional groups contributes to its reactivity and interaction with biological systems.
Antimicrobial Activity
Research indicates that AMBA exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Micrococcus luteus and Staphylococcus aureus. The mechanism of action involves disruption of bacterial cell wall synthesis and membrane integrity, leading to cell death .
Table 1: Antimicrobial Efficacy of AMBA
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mode of Action |
---|---|---|
Micrococcus luteus | 50 µg/mL | Cell wall synthesis inhibition |
Staphylococcus aureus | 30 µg/mL | Membrane integrity disruption |
Anti-inflammatory Properties
AMBA has also been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases. The compound appears to modulate pathways associated with cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
Case Study: Inhibition of Cytokine Production
In a controlled laboratory setting, AMBA was administered to macrophage cultures stimulated with lipopolysaccharides (LPS). The results indicated a significant reduction in the levels of TNF-α and IL-6, key markers of inflammation.
The biological activity of AMBA can be attributed to its ability to interact with specific molecular targets within cells. The hydroxy and methoxy groups facilitate hydrogen bonding with proteins and nucleic acids, enhancing binding affinity and specificity.
Interaction with Enzymes
AMBA's structure allows it to act as a competitive inhibitor for certain enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of lipoxygenase (LOX), which plays a role in the production of leukotrienes involved in inflammatory responses .
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological activity of AMBA derivatives. The structure-activity relationship (SAR) investigations have identified modifications that increase potency while reducing toxicity .
Table 2: Structure-Activity Relationship Studies
Derivative | Activity Level | Toxicity Level |
---|---|---|
AMBA | High | Low |
Methyl Ester Derivative | Moderate | Moderate |
Hydroxylated Variant | High | High |
Properties
Molecular Formula |
C8H9NO4 |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-amino-3-hydroxy-4-methoxybenzoic acid |
InChI |
InChI=1S/C8H9NO4/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3,10H,9H2,1H3,(H,11,12) |
InChI Key |
OSSRGSGJPZRCSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)O)N)O |
Origin of Product |
United States |
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